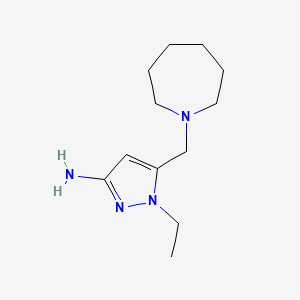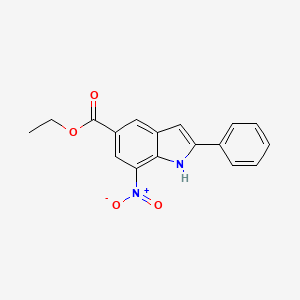
ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Vue d'ensemble
Description
Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate involves a series of reactions including Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction, with an overall yield of 19.3% . Similarly, this compound could be synthesized through a sequence of reactions starting from an indole precursor, with modifications to introduce the nitro, phenyl, and carboxylate groups at the appropriate positions on the indole ring.
Molecular Structure Analysis
The molecular structure of this compound would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7-position and a phenyl group at the 2-position would influence the electronic distribution and potentially the reactivity of the molecule. The ethyl carboxylate group at the 5-position would contribute to the molecule's solubility and reactivity in esterification and hydrolysis reactions.
Chemical Reactions Analysis
Compounds similar to this compound can undergo a variety of chemical reactions. For example, the Lossen rearrangement is a reaction that can transform carboxylic acids into ureas, as demonstrated with ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This suggests that the carboxylate group in this compound could potentially be converted into different functional groups through similar rearrangements. Additionally, the nitro group is a versatile functional group that can participate in reduction reactions to form amines or be involved in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of nearby hydrogen atoms, while the ethyl ester group would make the compound more lipophilic compared to its corresponding acid. The presence of the phenyl group could contribute to the compound's ability to engage in π-π interactions, which might affect its crystallinity and melting point. The indole core itself is known for its fluorescence properties, which could be altered by the substitution pattern on the ring.
Applications De Recherche Scientifique
1. Indole Derivatives Synthesis and Applications
Indole derivatives, similar in structure to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, have been extensively studied for their varied pharmacological activities. These compounds are synthesized through various methods, including Fischer Indole synthesis, Batcho synthesis, and Gassmann indole synthesis. Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral properties. The synthesis and biological significance of these derivatives highlight the versatility and privileged status of the indole ring in drug discovery and development (Padmavathi et al., 2021).
2. Chemical Modification and Reactivity
Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant demonstrates the potential for chemical modification of similar structures. This process has seen significant investigation both in academia and the chemical industry, revealing the utility of such reactions in synthesizing valuable chemical intermediates from nitroaromatic compounds, which could be applicable to the manipulation of this compound for specific research or industrial purposes (Tafesh & Weiguny, 1996).
3. Biological and Environmental Applications
Studies on human urinary carcinogen metabolites highlight the importance of understanding the metabolic pathways and potential biomarker applications of chemical compounds. While this compound itself is not mentioned, the methodologies used to quantify carcinogen metabolites in biological samples could be relevant for assessing the environmental and health impacts of related chemical exposures (Hecht, 2002).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body . These interactions result in changes that make indole derivatives biologically vital .
Biochemical Pathways
Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the environment .
Propriétés
IUPAC Name |
ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)
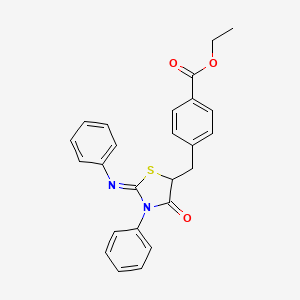
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
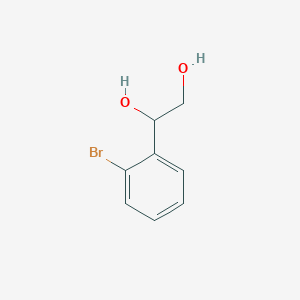
![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)
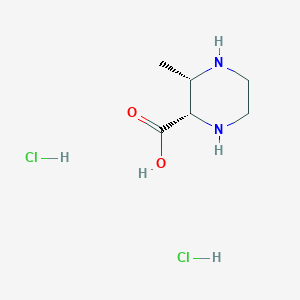
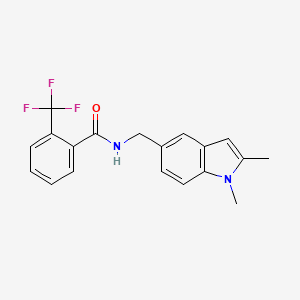
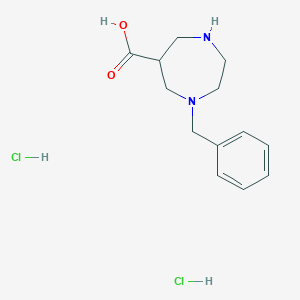
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
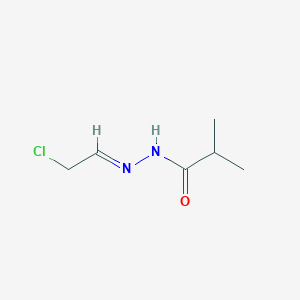
![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
